L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide
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Overview
Description
L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a complex peptide compound composed of multiple amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .
Scientific Research Applications
L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate various biological pathways by binding to these targets and altering their activity. This can result in changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valine: A dipeptide with similar structural features but simpler composition.
L-Valyl-L-alanine: Another dipeptide with comparable properties.
L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide: A closely related peptide with slight variations in amino acid sequence.
Uniqueness
L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties.
Properties
CAS No. |
649727-62-8 |
---|---|
Molecular Formula |
C32H53N9O7 |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C32H53N9O7/c1-18(2)26(31(47)36-16-24(35)42)41-32(48)27(19(3)4)40-25(43)17-37-30(46)23(15-21-11-7-6-8-12-21)39-28(44)20(5)38-29(45)22(34)13-9-10-14-33/h6-8,11-12,18-20,22-23,26-27H,9-10,13-17,33-34H2,1-5H3,(H2,35,42)(H,36,47)(H,37,46)(H,38,45)(H,39,44)(H,40,43)(H,41,48)/t20-,22+,23+,26+,27+/m1/s1 |
InChI Key |
UWRUZNLSXQIDHB-XDEZJFBHSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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